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Introduction

Adenosine Triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of
molecular machines known as ATPases. These enzymes harness the energy of ATP hydrolysis
to perform critical cellular functions, including ion transport, protein folding and degradation,
DNA replication, and muscle contraction. Understanding the precise structural mechanics of
how ATPases function is paramount for basic research and for developing targeted
therapeutics.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining
the high-resolution structures of these dynamic complexes. A key challenge in studying
ATPases is their inherent flexibility and the transient nature of their conformational states during
the ATP hydrolysis cycle. To overcome this, researchers employ non-hydrolyzable ATP analogs
to "trap” the enzyme in a specific, stable state that is amenable to structural analysis.

Adenosine 5'-(3,y-imido)triphosphate (AMP-PNP) is a widely used non-hydrolyzable ATP
analog. By replacing the oxygen atom between the [3 and y phosphates with an imido group (-
NH-), AMP-PNP can bind to the nucleotide-binding domain (NBD) of an ATPase but is resistant
to hydrolysis.[1] This effectively locks the ATPase in a pre-hydrolysis, ATP-bound conformation,
allowing for the high-resolution visualization of this critical functional state.[1][2] This document
provides detailed application notes and protocols for utilizing AMP-PNP in the cryo-EM study of
ATPases.
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Application Notes
Principle of Trapping ATPase States with AMP-PNP

The catalytic cycle of most ATPases involves a series of conformational changes driven by ATP
binding, hydrolysis, and subsequent product (ADP and Pi) release.[3] For many ATPases, such
as ABC transporters, ATP binding triggers a significant structural rearrangement, like the
dimerization of NBDs, which shifts the transporter from an inward-facing to an outward-facing
conformation.[2][3][4]

AMP-PNP mimics the ATP-bound state, stabilizing the enzyme in its pre-hydrolysis
conformation.[1] For example, in studies of the mycobacterial ABC transporter Rv1217c—
1218c, AMP-PNP binding induced a closed conformation of the NBDs, leading to the collapse
of the outer leaflet cavity and the opening of a periplasmic gate, providing insights into
substrate export.[2] Similarly, in the human mitochondrial ABC transporter ABCB7, AMP-PNP
was used to determine the structure of the inward-facing open conformation at 3.3 A resolution.

[5]16]

Advantages of Using AMP-PNP:

 Stabilization of Pre-Hydrolysis State: It allows for the structural determination of the ATP-
bound state, which is often transient and difficult to capture.

e Mechanistic Insights: By comparing the AMP-PNP-bound structure with apo (nucleotide-free)
or ADP-bound structures, researchers can deduce the conformational changes that drive the
enzyme's function.[2]

 Homogeneous Sample: It promotes conformational homogeneity in the sample, which is
crucial for high-resolution reconstruction in single-particle cryo-EM.

Limitations and Alternatives:

o Imperfect Mimic: The P-N-P bond angle and charge distribution in AMP-PNP differ slightly
from the P-O-P bond in ATP, which can sometimes lead to conformations that do not
perfectly represent the true ATP-bound state.

» Slow Hydrolysis: Some ATPases are capable of slowly hydrolyzing AMP-PNP.[7]
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» Alternative Analogs: Other non-hydrolyzable analogs like ATPyS (Adenosine 5'-O-[3-
thio]triphosphate) or transition-state analogs like ADP-AIFx can be used to trap different
states (e.g., pre-hydrolysis or transition states for hydrolysis). The choice of analog can be
protein-dependent and may require empirical testing. For instance, studies on the AAA+
ATPase p97 successfully used ATPyS to resolve three distinct coexisting functional states.[5]

Quantitative Data Summary

The following table summarizes quantitative data from several cryo-EM studies of ATPases
utilizing AMP-PNP or other ATP analogs.
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Experimental Protocols

Below are generalized and specific protocols for the preparation and analysis of AMP-PNP-
bound ATPase samples for cryo-EM.

General Protocol: Sample Preparation with AMP-PNP for
Cryo-EM

This protocol outlines the key steps from purified protein to a vitrified grid ready for imaging.
» Protein Purification:

o Express and purify the ATPase of interest to >95% homogeneity using standard
chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

o The final size-exclusion chromatography step should be performed in a buffer suitable for
cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgClz, 1 mM DTT). For
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membrane proteins, include a suitable detergent (e.g., GDN, DDM) at a concentration just
above its critical micelle concentration.

» Nucleotide Exchange and Incubation:
o Concentrate the purified protein to a working concentration (typically 0.5 - 5 mg/mL).

o Add AMP-PNP to a final concentration of 2-5 mM. Ensure MgCl: is also present in at least
an equimolar concentration to the nucleotide, as Mg?2* is a critical cofactor for nucleotide
binding.

o Incubate the protein-nucleotide mixture. Incubation times can vary, but a common starting
point is 30-60 minutes on ice or at 4°C to ensure complete binding and conformational
stabilization.

e Cryo-EM Grid Preparation (Vitrification):

o Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) for 30-60 seconds to render the
surface hydrophilic.

o Using a vitrification robot (e.g., FEI Vitrobot), apply 3-4 uL of the protein-AMP-PNP sample
to the glow-discharged grid in a chamber maintained at 4°C and 100% humidity.

o Blot the grid for 3-6 seconds to remove excess liquid, creating a thin aqueous film.
o Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[16]
e Cryo-EM Data Acquisition:

o Transfer the vitrified grids to a Titan Krios or equivalent transmission electron microscope
operating at 300 kV.

o Use automated data collection software (e.g., EPU, SerialEM) to acquire a large dataset of
micrographs on a direct electron detector (e.g., Gatan K2/K3).

o Typical parameters include a pixel size of ~1.0 A/pixel, a total dose of 50-70 e~/A2, and
fractionating the exposure into 40-60 movie frames.
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» Image Processing and 3D Reconstruction:

o Perform movie frame alignment and dose-weighting to correct for beam-induced motion
(e.g., using MotionCor2).

o Estimate the contrast transfer function (CTF) for each micrograph (e.g., using CTFFINDA4).
[17]

o Pick particles automatically using a template-free method (e.g., Laplacian-of-Gaussian) or
template-based picking.

o Perform several rounds of 2D classification to remove poor particles and select well-
defined classes.

o Generate an ab initio 3D model and perform 3D classification to sort out conformational
heterogeneity.

o Select the best particle subset for 3D refinement to generate a high-resolution map.

Example Protocol: Time-Resolved Analysis of V/A-
ATPase

While this specific study used ATP to observe intermediates, the time-resolved methodology
can be adapted for AMP-PNP to study the kinetics of conformational trapping.

» Objective: To capture short-lived intermediates during the activation process.
o Methodology:

o Prepare the nucleotide-free V/A-ATPase in a reaction buffer (e.g., 50 mM Tris-Cl, pH 8.0).
[3]

o Initiate the reaction by mixing the enzyme with the buffer containing AMP-PNP and Mg2*.

o After a specific incubation time (e.g., 5 seconds, 30 seconds, 60 seconds), apply a small
volume of the reaction mixture to a glow-discharged grid.[3][16]
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o Immediately blot and plunge-freeze the grid in liquid ethane to trap the conformational

state present at that time point.[3][16]

o By preparing grids at different time points, one can collect datasets that represent different
stages of the nucleotide-binding and conformational change process, providing a pseudo-

temporal resolution of the event.[16]

Visualizations: Workflows and Pathways
Experimental Workflow for Cryo-EM of ATPases with
AMP-PNP
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Caption: General experimental workflow for ATPase structural studies using AMP-PNP and
cryo-EM.
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Caption: The transport cycle of an ABC transporter showing where AMP-PNP traps the

complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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